![molecular formula C17H19ClN2O B2515798 2-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}phenol CAS No. 1923094-38-5](/img/structure/B2515798.png)
2-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}phenol is a compound that is structurally related to various synthesized piperazine derivatives. These derivatives have been studied for their potential pharmacological properties and their complex formation abilities. Piperazine is a versatile building block in organic chemistry, often used to create compounds with potential therapeutic effects.
Synthesis Analysis
The synthesis of related piperazine compounds involves multiple steps, including condensation, cyclization, and Mannich reactions. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives starts with Claisen-Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and a Mannich reaction with N-methyl piperazine . Another related compound, 1-[(4-chlorophenyl)phenyl methyl] piperazine, is synthesized from 4-chlorobenzophenone through a reduction, bromination, and final reaction with anhydrous piperazine . These methods demonstrate the versatility of piperazine in forming various pharmacologically interesting compounds.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be complex, with the ability to form various interactions such as hydrogen bonding. For example, a 2:1 complex of 4-methylphenol with piperazine has been observed, where each piperazine molecule links two 4-methylphenol molecules via hydrogen bonding . The crystal structure of a related compound, 4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-ium picrate monohydrate, shows a protonated piperazine ring with a distorted chair conformation and a chlorophenyl(phenyl)methyl substituent . These structures are typically confirmed using techniques like X-ray diffraction analysis.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including electrochemical oxidation. For instance, the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives leads to the synthesis of highly conjugated bisindolyl-p-quinone derivatives with unique regioselectivity . This indicates the potential of piperazine derivatives to participate in complex chemical reactions, leading to the formation of novel compounds with interesting chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be studied using various spectroscopic methods. For example, the experimental synthesis of 2-(naphthalen-1-yl(piperidin-1-yl)methyl)phenol was analyzed using FT-IR, NMR, and UV-Vis spectroscopy, revealing high antioxidant values and suggesting potential biological activity . Theoretical studies, such as DFT and HF methods, can also support the experimental analysis, providing insights into the electronic and structural properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Physical Properties
Research has demonstrated the synthesis of related compounds and explored their physical properties. For instance, pentadentate ligands similar to 2-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}phenol were synthesized, and their corresponding Cu(II) complexes were studied. These complexes were characterized by various methods, including elemental analysis, electrochemical, and electron paramagnetic spectral studies. They displayed quasireversible redox properties and weak antiferromagnetic coupling between copper atoms (Sujatha et al., 2000).
Synthesis Methods
The synthesis of compounds structurally similar to this compound has been explored in various studies. These syntheses involve different methodologies, including reduction, bromination, and reactions with anhydrous piperazine, resulting in products suitable for industrial production (Dong Chuan-min, 2014).
Biological Activity
Some derivatives have been synthesized and screened for their biological activity. These compounds showed moderate activity against Gram-positive, Gram-negative bacteria, and fungi in specific concentrations (J.V.Guna et al., 2009).
Magnetic and Electrochemical Properties
A study investigated the magnetic and electrochemical properties of certain complexes derived from phenol-based ‘end-off’ ligands. These studies are essential for understanding the potential applications of these compounds in various scientific fields (Bharathi et al., 2007).
Antitumor Activity
Research on similar compounds has explored their antitumor activities. A series of 1,2,4-triazine derivatives bearing piperazine amide moiety was synthesized and investigated for potential anticancer activities. Certain compounds were identified as promising antiproliferative agents (L. Yurttaş et al., 2014).
Synthesis and Structural Analysis
Another aspect of research has focused on the synthesis and structural analysis of these compounds. The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, structurally similar to the chemical of interest, was synthesized and its structure assigned by various spectral methods (M. Wujec & R. Typek, 2023).
Wirkmechanismus
Target of Action
It’s known that piperazine, a common structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
The presence of the piperazine ring in the compound suggests that it may modulate the pharmacokinetic properties of a drug substance .
Biochemical Pathways
Given the broad range of biological activities associated with piperazine-containing compounds, it is likely that multiple pathways could be affected .
Pharmacokinetics
The presence of the piperazine ring in the compound suggests that it may positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Compounds containing a piperazine ring have been associated with a variety of biological activities, suggesting that the effects could be diverse and dependent on the specific targets and pathways involved .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c18-15-5-7-16(8-6-15)20-11-9-19(10-12-20)13-14-3-1-2-4-17(14)21/h1-8,21H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYNANOQMJASDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

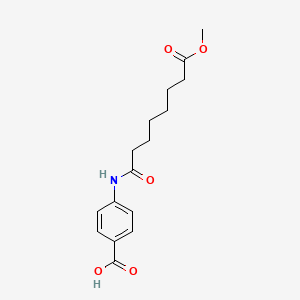

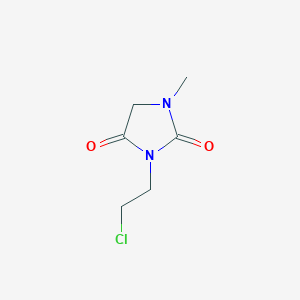

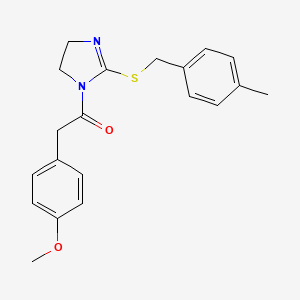
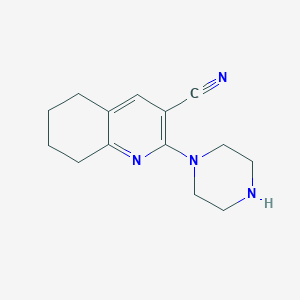
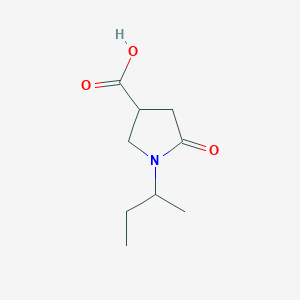
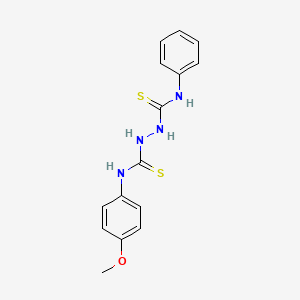
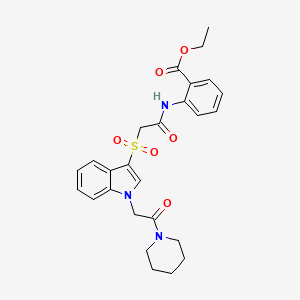
![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2515730.png)
![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone](/img/structure/B2515731.png)
![1-[4-(3-Thienylcarbonyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2515733.png)
![6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2515734.png)
![methyl 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2515738.png)